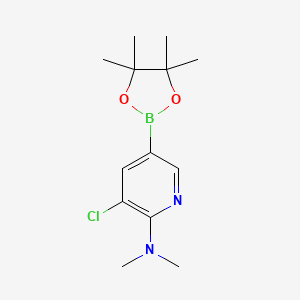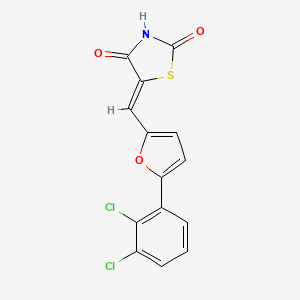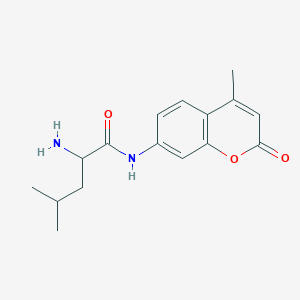
H-Leu-MCA (free base)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It serves as a fluorogenic substrate for leucine aminopeptidase, an enzyme that catalyzes the hydrolysis of amino acid residues from the N-terminus of proteins and peptides . This compound is particularly valuable in enzymatic assays due to its ability to produce a fluorescent signal upon enzymatic cleavage, making it a useful tool for studying enzyme activity and kinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Leu-MCA (free base) typically involves the coupling of L-leucine with 7-amino-4-methylcoumarin. The process begins with the protection of the amino group of L-leucine, followed by the activation of the carboxyl group to facilitate coupling with 7-amino-4-methylcoumarin . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions. After the coupling reaction, the protecting groups are removed to yield the final product .
Industrial Production Methods
Industrial production of H-Leu-MCA (free base) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The use of environmentally friendly solvents and green chemistry principles is also being explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
H-Leu-MCA (free base) primarily undergoes hydrolysis reactions catalyzed by leucine aminopeptidase. This hydrolysis results in the cleavage of the amide bond, releasing 7-amino-4-methylcoumarin, which exhibits strong fluorescence .
Common Reagents and Conditions
The hydrolysis reaction typically requires a buffer solution with a pH range of 7.0 to 7.5, along with the presence of leucine aminopeptidase. Common reagents used in these reactions include sodium phosphate buffer, dithiothreitol (DTT), and sodium azide .
Major Products
The major product formed from the hydrolysis of H-Leu-MCA (free base) is 7-amino-4-methylcoumarin, which is highly fluorescent and can be easily detected using fluorescence spectroscopy .
Scientific Research Applications
H-Leu-MCA (free base) has a wide range of applications in scientific research:
Mechanism of Action
H-Leu-MCA (free base) exerts its effects through its role as a substrate for leucine aminopeptidase. The enzyme catalyzes the hydrolysis of the amide bond in H-Leu-MCA, resulting in the release of 7-amino-4-methylcoumarin. This reaction produces a fluorescent signal that can be measured to determine enzyme activity . The molecular target of H-Leu-MCA is the active site of leucine aminopeptidase, where the substrate binds and undergoes enzymatic cleavage .
Comparison with Similar Compounds
H-Leu-MCA (free base) is similar to other fluorogenic substrates used in enzymatic assays, such as L-leucine-7-amido-4-methylcoumarin hydrochloride and Z-Leu-Leu-Leu-4-methylcoumaryl-7-amide . H-Leu-MCA (free base) is unique in its specific application for leucine aminopeptidase assays, providing a highly sensitive and specific method for detecting enzyme activity .
List of Similar Compounds
- L-leucine-7-amido-4-methylcoumarin hydrochloride
- Z-Leu-Leu-Leu-4-methylcoumaryl-7-amide
- L-leucine-7-amido-4-methylcoumarin hydrate
Properties
IUPAC Name |
2-amino-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-9(2)6-13(17)16(20)18-11-4-5-12-10(3)7-15(19)21-14(12)8-11/h4-5,7-9,13H,6,17H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAAIHRZANUVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13657301.png)
![4-((4-(1-(3-(Cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)benzoic acid](/img/structure/B13657306.png)


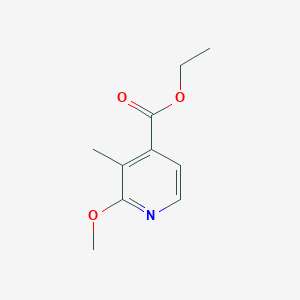
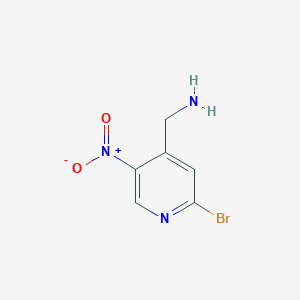
![5-Hydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B13657353.png)

![benzyl (2S)-3-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate](/img/no-structure.png)
